molecular formula C10H14N2S B1379007 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine CAS No. 867286-05-3

4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine

Cat. No.: B1379007
CAS No.: 867286-05-3
M. Wt: 194.3 g/mol
InChI Key: VBZLFXXQNYUVQX-UHFFFAOYSA-N
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Description

4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine is a bicyclic thiazole derivative featuring a norbornane (bicyclo[2.2.1]heptane) substituent at the 4-position of the thiazole ring. The norbornane group imparts rigidity and steric bulk, which can influence molecular conformation, solubility, and biological interactions. For instance, describes a general procedure for preparing squaramide derivatives using (1S,4R)-bicyclo[2.2.1]heptan-2-amine, suggesting that similar amine-thiazole coupling strategies could apply . The hydrochloride salt of bicyclo[2.2.1]heptan-2-amine is commercially available (CAS 65481-69-8) and used in pharmaceutical intermediates, underscoring its relevance in medicinal chemistry .

Thiazol-2-amine derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c11-10-12-9(5-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLFXXQNYUVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867286-05-3
Record name 4-{bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine
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Preparation Methods

The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine involves several steps. One common synthetic route includes the reaction of bicyclo[2.2.1]heptan-2-ylamine with thioamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amine derivatives.

Mechanism of Action

The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine can be contextualized by comparing it to analogous thiazol-2-amine derivatives with varying substituents at the 4-position. Key differences lie in steric bulk, electronic effects, and biological activity.

Table 1: Comparative Analysis of Thiazol-2-amine Derivatives

Compound Name Substituent at 4-Position Yield (%) Melting Point (°C) Biological Activity Reference
This compound Bicyclo[2.2.1]heptane N/R* N/R Hypothesized enhanced target affinity due to rigidity
N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine 1,2-Dihydroacenaphthylen-5-yl 52.4 185.4–188.6 Unknown; high HPLC purity (99.6%)
4-(2-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine 2-Methoxyphenyl 70 N/R Anti-tubercular (MIC = 1.56 µg/mL)
N-Benzylidene-4-phenyl-1,3-thiazol-2-amine Phenyl N/R N/R PfENR inhibitor (IC₅₀ = 0.8 µM)
MortaparibMild 4-Amino-5-thiophen-2-yl-1,2,4-triazol-3-yl N/R N/R Dual Mortalin/PARP1 inhibition

*N/R: Not reported in the provided evidence.

Key Observations:

Steric and Conformational Effects :

  • The bicyclo[2.2.1]heptane group introduces significant steric bulk compared to planar aromatic substituents (e.g., phenyl, acenaphthylenyl). This rigidity may reduce off-target interactions or improve metabolic stability .
  • In contrast, substituents like 2-methoxyphenyl () or thiophene-triazole () offer electronic diversity but less conformational restriction.

Acenaphthylenyl derivatives () exhibit moderate yields (52–74%), while anti-tubercular thiazoles () achieve higher yields (70–83%).

Biological Activity: Anti-tubercular Activity: 4-(2-Methoxyphenyl) derivatives () show potent activity (MIC = 1.56 µg/mL), likely due to electron-donating methoxy groups enhancing membrane permeability . Enzyme Inhibition: N-Benzylidene-4-phenyl analogs () inhibit PfENR (IC₅₀ = 0.8 µM), whereas MortaparibMild () targets Mortalin/PARP1, illustrating scaffold versatility . Hypothetical Advantages of Bicycloheptane: The norbornane group’s hydrophobicity may enhance binding to lipophilic enzyme pockets, though direct biological data for the target compound is lacking.

Physicochemical Properties: Melting points for acenaphthylenyl derivatives () range from 185–325°C, reflecting high crystallinity due to extended π-systems . Bicycloheptane’s non-planar structure may reduce melting points, improving solubility.

Computational and Structural Insights:

  • emphasizes hydrogen bonding’s role in molecular aggregation. The bicycloheptane group may alter hydrogen-bonding patterns, influencing crystal packing or solubility .
  • Structure-activity relationships (SAR) from suggest that electron-withdrawing groups (e.g., CF₃) enhance anti-tubercular activity, whereas the bicycloheptane’s neutral hydrophobicity may favor different targets .

Biological Activity

4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10_{10}H12_{12}N2_{2}S. Its structure features a bicyclic heptane moiety linked to a thiazole ring, which is known to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Specific synthetic routes may vary in literature but generally aim to optimize yield and purity for subsequent biological testing.

Antimicrobial Properties

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial activity. Thiazoles are known for their ability to inhibit bacterial growth and have been studied extensively for their potential in treating infections. For instance, derivatives of thiazole have shown promising results against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

Thiazole-containing compounds have also been explored for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of angiogenesis.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro with an IC50 value comparable to standard antibiotics.
Study 2 NeuroprotectionShowed potential AChE inhibitory activity; further studies needed to quantify effects on cognitive function in animal models.
Study 3 Anticancer PropertiesInduced apoptosis in cultured cancer cell lines; mechanisms involve caspase activation and mitochondrial disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine
Reactant of Route 2
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4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine

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